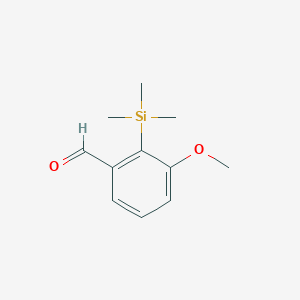
3-Methoxy-2-(trimethylsilyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-(trimethylsilyl)benzaldehyd ist eine organische Verbindung mit der Summenformel C11H16O2Si und einem Molekulargewicht von 208,33 g/mol . Es handelt sich um ein Benzaldehydaddukt, bei dem der Benzolring an der dritten Position mit einer Methoxygruppe und an der zweiten Position mit einer Trimethylsilylgruppe substituiert ist. Diese Verbindung wird aufgrund ihrer einzigartigen strukturellen Eigenschaften in verschiedenen chemischen Reaktionen und Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Methoxy-2-(trimethylsilyl)benzaldehyd beinhaltet typischerweise die Reaktion von 3-Methoxybenzaldehyd mit Trimethylsilylchlorid in Gegenwart einer Base wie Triethylamin . Die Reaktion wird unter einer inerten Atmosphäre, in der Regel Stickstoff, durchgeführt, um unerwünschte Nebenreaktionen zu verhindern. Das Produkt wird anschließend durch Destillation oder Umkristallisation gereinigt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 3-Methoxy-2-(trimethylsilyl)benzaldehyd nicht weit verbreitet dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Die Verwendung von automatisierten Reaktoren und Durchflusssystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(trimethylsilyl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Methoxy-2-(trimethylsilyl)benzaldehyd unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann zu der entsprechenden Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann zu dem entsprechenden Alkohol reduziert werden.
Substitution: Die Trimethylsilylgruppe kann unter geeigneten Bedingungen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Halogene oder metallorganische Verbindungen können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: 3-Methoxy-2-(trimethylsilyl)benzoesäure.
Reduktion: 3-Methoxy-2-(trimethylsilyl)benzylalkohol.
Substitution: Verschiedene substituierte Benzaldehydaddukte, abhängig von der eingeführten Substituentengruppe.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-(trimethylsilyl)benzaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es kann bei der Untersuchung von enzymkatalysierten Reaktionen unter Beteiligung von Aldehyden eingesetzt werden.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und Materialien.
Wirkmechanismus
Der Wirkmechanismus von 3-Methoxy-2-(trimethylsilyl)benzaldehyd beinhaltet seine Reaktivität als Aldehyd und den Einfluss der Methoxy- und Trimethylsilylgruppen auf sein chemisches Verhalten. Die Methoxygruppe ist eine Elektronendonorgruppe, die den Benzolring gegenüber elektrophilen Substitutionsreaktionen aktivieren kann. Die Trimethylsilylgruppe kann unter sauren oder basischen Bedingungen leicht entfernt werden, wodurch eine weitere Funktionalisierung des Moleküls ermöglicht wird .
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-(trimethylsilyl)benzaldehyde involves its reactivity as an aldehyde and the influence of the methoxy and trimethylsilyl groups on its chemical behavior. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution reactions. The trimethylsilyl group can be easily removed under acidic or basic conditions, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Methoxybenzaldehyd: Fehlt die Trimethylsilylgruppe, wodurch es in bestimmten Substitutionsreaktionen weniger reaktiv ist.
2-Methoxybenzaldehyd: Die Methoxygruppe befindet sich an einer anderen Position, was sich auf seine Reaktivität und Anwendungen auswirkt.
4-Methoxybenzaldehyd: Ähnlich wie 3-Methoxybenzaldehyd, jedoch mit der Methoxygruppe in der para-Position.
Einzigartigkeit
3-Methoxy-2-(trimethylsilyl)benzaldehyd ist aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Trimethylsilylgruppen einzigartig, die unterschiedliche Reaktivitätsmuster verleihen und es zu einem vielseitigen Zwischenprodukt in der organischen Synthese machen .
Eigenschaften
CAS-Nummer |
113337-61-4 |
|---|---|
Molekularformel |
C11H16O2Si |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
3-methoxy-2-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-7-5-6-9(8-12)11(10)14(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
FYIUJFWUDWHCHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1[Si](C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



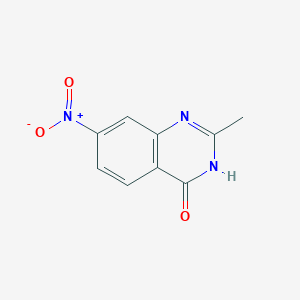
![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)

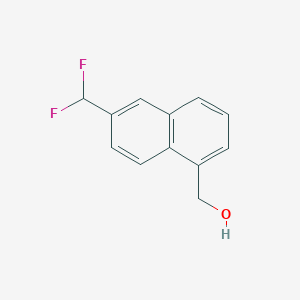




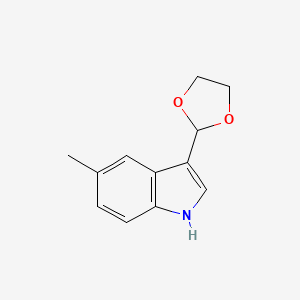

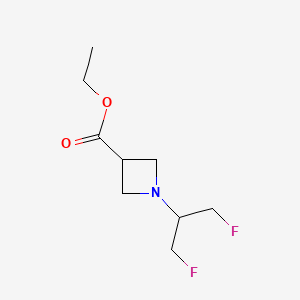
![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)

